1-Propanamine, 3-(trichlorosilyl)-

Description

Significance of Organosilanes in Chemical Synthesis and Materials Science

Organosilanes are indispensable in modern chemistry and material science due to their dual functionality. scbt.com These molecules typically possess an organic functional group and a hydrolyzable silicon-based group. scbt.comresearchgate.net This structure allows them to act as molecular bridges, forming stable covalent bonds between dissimilar materials, such as inorganic surfaces (like glass, metals, or silica) and organic polymers. nih.gov This "coupling" effect is crucial for enhancing adhesion, improving mechanical strength, and increasing the durability of composite materials. scbt.com

In chemical synthesis, organosilanes are valued for their versatility in a wide array of reactions, including cross-coupling and reductions. sigmaaldrich.com Their ability to modify surfaces is also exploited to improve properties like chemical resistance, hydrophobicity, and corrosion protection. nih.gov Furthermore, the development of organosilane chemistry is contributing to more environmentally friendly technologies by enhancing the longevity and performance of materials, thereby reducing waste. chemicalbook.com

Distinctive Reactivity of Trichlorosilyl (B107488) Groups

The trichlorosilyl group (-SiCl₃) imparts a particularly high degree of reactivity to an organosilane molecule. Chlorosilanes are characterized by the silicon-chlorine bond, which is highly susceptible to nucleophilic attack. bibliotekanauki.pl These compounds react vigorously with water, including ambient moisture, in a hydrolysis reaction that produces heat and corrosive hydrogen chloride (HCl) gas. bibliotekanauki.pl

This rapid hydrolysis replaces the chlorine atoms with hydroxyl (-OH) groups, forming highly reactive silanetriols (R-Si(OH)₃). researchgate.net These silanol (B1196071) intermediates are often unstable and readily undergo condensation reactions with each other or with hydroxyl groups on a substrate surface. scbt.comresearchgate.net This process results in the formation of a durable and stable siloxane network (Si-O-Si), which is the basis for their function as adhesion promoters and surface modifiers. scbt.comresearchgate.net The high reactivity of the trichlorosilyl group makes these compounds powerful agents for creating robust, cross-linked structures.

Overview of 1-Propanamine, 3-(trichlorosilyl)- within Aminosilane (B1250345) Research

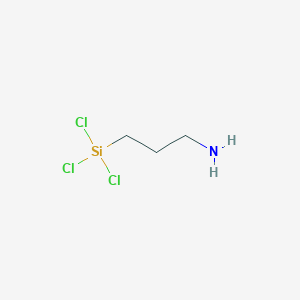

1-Propanamine, 3-(trichlorosilyl)-, also known as 3-(trichlorosilyl)propylamine, is a bifunctional molecule that features a primary amine (-NH₂) group at one end of a propyl chain and a highly reactive trichlorosilyl group at the other. This structure positions it as a potent coupling agent and surface modifier, although it is less extensively documented in scientific literature compared to its trialkoxy counterparts like (3-aminopropyl)triethoxysilane (APTES).

The synthesis of such aminosilanes can be achieved through several routes, often involving the reaction of chlorosilanes with amines. rsc.org The presence of both the amine and the trichlorosilyl group within the same molecule creates a compound with distinct functionalities. The amine group provides a site for reaction with organic polymers (like epoxies and urethanes) and can also autocatalyze the hydrolysis of the silane (B1218182) group. scbt.com The trichlorosilyl group, as discussed, provides a highly efficient mechanism for bonding to inorganic substrates through rapid hydrolysis and condensation. bibliotekanauki.pl

The primary application for a molecule with this structure is in the formation of self-assembled monolayers (SAMs) and as a coupling agent to enhance the interfacial adhesion in advanced composite materials. While specific research on 1-Propanamine, 3-(trichlorosilyl)- is limited, its reactivity can be inferred from the well-documented behavior of both aminofunctional silanes and trichlorosilanes. bibliotekanauki.plwulsannals.com

Below are some of the known properties of the compound.

| Property | Value |

| Molecular Formula | C₃H₈Cl₃NSi |

| Molecular Weight | 192.54 g/mol |

| CAS Number | 18159-66-5 |

| Synonyms | 3-(Trichlorosilyl)propylamine, Aminopropyltrichlorosilane |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-trichlorosilylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8Cl3NSi/c4-8(5,6)3-1-2-7/h1-3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIARMDXQWNVJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl3NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436428 | |

| Record name | 1-Propanamine, 3-(trichlorosilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63823-23-4 | |

| Record name | 1-Propanamine, 3-(trichlorosilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 Propanamine, 3 Trichlorosilyl

Advanced Synthetic Routes for Trichlorosilyl (B107488) Amines

The formation of the carbon-silicon bond and the introduction of the amino group are the central transformations in the synthesis of 1-Propanamine, 3-(trichlorosilyl)-. Advanced synthetic routes focus on achieving high efficiency, selectivity, and purity.

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in a single key step from readily available starting materials. One such approach is the direct hydrosilylation of allylamine (B125299) with trichlorosilane (B8805176). This reaction, in principle, offers an atom-economical route to 1-Propanamine, 3-(trichlorosilyl)-. The general reaction is as follows:

H₂C=CHCH₂NH₂ + HSiCl₃ → Cl₃Si(CH₂)₃NH₂

However, this direct approach is challenging due to the reactivity of the amine group with the chlorosilane moiety, which can lead to side reactions and catalyst deactivation.

A more contemporary and "halogen-free" direct synthesis involves the catalytic dehydrogenative coupling of a silane (B1218182) and an amine. google.com This method circumvents the formation of halogen byproducts. While not specifically detailed for 1-Propanamine, 3-(trichlorosilyl)-, the general principle involves the reaction of a hydrosilane with an amine, releasing hydrogen gas and forming a Si-N bond. google.com This approach, catalyzed by transition metal complexes, presents a promising avenue for the clean synthesis of aminosilanes. google.com

Precursor-Based Synthesis and Halogen Exchange Strategies

The most established and industrially significant route to 1-Propanamine, 3-(trichlorosilyl)- is a two-step precursor-based synthesis.

Step 1: Hydrosilylation of Allyl Chloride

The first step involves the hydrosilylation of allyl chloride with trichlorosilane to produce 3-chloropropyltrichlorosilane (B1580857). This reaction is a cornerstone of organosilicon chemistry. google.combohrium.comnih.govmagtech.com.cn

H₂C=CHCH₂Cl + HSiCl₃ → Cl₃Si(CH₂)₃Cl

This reaction is typically catalyzed by platinum complexes, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. google.combohrium.comnih.gov However, these platinum-based catalysts can exhibit low selectivity, leading to the formation of byproducts. bohrium.comnih.gov More recent research has focused on the use of rhodium complexes, which have demonstrated significantly improved efficiency and selectivity, with turnover numbers reaching up to 140,000 and selectivity greater than 99%. nih.govresearchgate.net

Catalyst Performance in Hydrosilylation of Allyl Chloride

| Catalyst | Yield of 3-chloropropyltrichlorosilane (%) | Selectivity (%) | Reference |

|---|---|---|---|

| Speier's Catalyst | 20 | Low | google.com |

| Karstedt's Catalyst | 15 | Low | google.com |

Step 2: Amination of 3-chloropropyltrichlorosilane

The second step is the amination of the 3-chloropropyltrichlorosilane intermediate. This is a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group. The most common aminating agent is ammonia (B1221849) (NH₃). scirp.org

Cl₃Si(CH₂)₃Cl + 2NH₃ → Cl₃Si(CH₂)₃NH₂ + NH₄Cl

This reaction is typically carried out under pressure and results in the formation of the desired product along with ammonium (B1175870) chloride as a byproduct. scirp.org The separation of the product from the ammonium chloride salt is a key purification step.

Halogen Exchange Strategies

An alternative to direct amination is a halogen exchange reaction, followed by amination. The Finkelstein reaction, which involves the exchange of one halogen atom for another, can be employed. researchgate.net For instance, the chloride in 3-chloropropyltrichlorosilane could be exchanged for a more reactive iodide using sodium iodide in acetone.

Cl₃Si(CH₂)₃Cl + NaI → Cl₃Si(CH₂)₃I + NaCl

The resulting 3-iodopropyltrichlorosilane would then be more susceptible to nucleophilic attack by ammonia. While a well-established reaction in organic synthesis, its specific application in the industrial synthesis of silyl (B83357) amines is less documented.

Mechanistic Investigations of Synthetic Transformations

The mechanisms of these synthetic routes are crucial for understanding and optimizing the reaction conditions.

The hydrosilylation of allyl chloride is generally understood to proceed via the Chalk-Harrod mechanism when catalyzed by platinum complexes. wikipedia.org This mechanism involves:

Oxidative addition of the Si-H bond of trichlorosilane to the metal center.

Coordination of the alkene (allyl chloride) to the metal center.

Insertion of the alkene into the metal-hydride bond (or metal-silyl bond).

Reductive elimination of the product, 3-chloropropyltrichlorosilane, regenerating the catalyst.

Variations of this mechanism exist, and in some cases, the alkene inserts into the M-Si bond. wikipedia.org

The amination of 3-chloropropyltrichlorosilane is a standard nucleophilic bimolecular substitution (SN2) reaction . The nitrogen atom of ammonia, being a nucleophile, attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of the C-N bond. The use of excess ammonia helps to drive the reaction to completion and neutralize the hydrogen chloride formed.

Control over Product Purity and Isomerization

A significant challenge in the synthesis of 1-Propanamine, 3-(trichlorosilyl)- is controlling the formation of byproducts and isomers to ensure high purity.

In the hydrosilylation of allyl chloride, a major byproduct is the result of isomerization of the double bond in allyl chloride, which can lead to the formation of other isomers of chloropropyltrichlorosilane. The choice of catalyst and reaction conditions plays a critical role in minimizing these side reactions. Rhodium-based catalysts have shown superior performance in suppressing byproduct formation compared to traditional platinum catalysts. nih.govresearchgate.net

During the amination step, the primary amine product can potentially react further with the starting 3-chloropropyltrichlorosilane to form secondary and tertiary amines, leading to a mixture of products.

Cl₃Si(CH₂)₃NH₂ + Cl₃Si(CH₂)₃Cl → [Cl₃Si(CH₂)₃]₂NH + HCl [Cl₃Si(CH₂)₃]₂NH + Cl₃Si(CH₂)₃Cl → [Cl₃Si(CH₂)₃]₃N + HCl

Controlling the stoichiometry of the reactants, particularly using a large excess of ammonia, is crucial to favor the formation of the primary amine.

The purification of the final product, 1-Propanamine, 3-(trichlorosilyl)-, typically involves distillation. However, the presence of the ammonium chloride byproduct from the amination step can complicate this process. The salt must be removed prior to distillation, often by filtration, to prevent fouling and ensure a high-purity product. scirp.org A patent describes a method for preparing purified aminosilanes by filtering the reaction mixture to remove the amine-hydrogen halide salt, followed by distillation under reduced pressure. google.com

Reaction Mechanisms and Chemical Transformations Involving 1 Propanamine, 3 Trichlorosilyl

Hydrolytic Reactivity of the Trichlorosilyl (B107488) Moiety

The trichlorosilyl group (-SiCl₃) is characterized by its high susceptibility to nucleophilic attack, particularly by water. This reactivity is the foundation of its use in forming polysilsesquioxane networks and grafting to hydroxyl-rich surfaces.

Kinetics and Thermodynamics of Hydrolysis and Condensation

The hydrolysis of alkyltrichlorosilanes is a rapid and typically exothermic process. The reaction proceeds through a series of steps, initiating with the sequential replacement of chlorine atoms with hydroxyl groups to form silanol (B1196071) intermediates (R-Si(OH)Cl₂, R-Si(OH)₂Cl, and R-Si(OH)₃). These reactions release hydrogen chloride (HCl) as a byproduct. researchgate.net

Reaction (1): Hydrolysis R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

Due to the high reactivity of the silicon-chlorine bond, this hydrolysis occurs much more rapidly than the hydrolysis of corresponding alkoxysilanes, such as aminopropyltriethoxysilane (APTES). harvard.educfmats.com The silanol intermediates, particularly the silanetriol [R-Si(OH)₃], are unstable and readily undergo intermolecular condensation reactions to form stable siloxane (Si-O-Si) bonds, eliminating water in the process. researchgate.net

Reaction (2): Condensation 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

Catalytic Effects on Silane (B1218182) Hydrolysis and Siloxane Network Formation

The hydrolysis rate of silanes is highly dependent on pH, being slowest at a neutral pH of 7 and significantly accelerated by both acidic and basic catalysts. cfmats.com For chlorosilanes, the hydrolysis reaction itself produces HCl, which can autocatalyze the reaction. researchgate.net

However, the most significant catalytic feature of 1-propanamine, 3-(trichlorosilyl)- is the potential for intramolecular catalysis by the terminal amine group. The aminopropyl chain can fold back, allowing the amine to assist in the hydrolysis of the silyl (B83357) moiety, often through a proposed five-membered cyclic intermediate. This self-catalysis mechanism is well-documented for aminopropylalkoxysilanes and enhances the rate of hydrolysis and condensation. nih.gov

External amines, such as triethylamine, can also serve as catalysts for both hydrolysis and condensation, as well as for disproportionation reactions of chlorosilanes. google.comgoogle.comresearchgate.net In the case of 1-propanamine, 3-(trichlorosilyl)-, the primary amine group can act as a base catalyst, particularly for the condensation step, by facilitating the deprotonation of silanol groups to form the more reactive silanolate anion.

Aminopropyl Group Reactivity and Derivatization

The primary amine (-NH₂) of the aminopropyl group is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.ukmsu.edu This nucleophilicity allows for a wide range of chemical transformations, making it a versatile anchor point for further functionalization.

Electrophilic and Nucleophilic Reactions of the Primary Amine

As a nucleophile, the primary amine readily reacts with a variety of electrophilic species. libretexts.org These reactions are fundamental to its role as a coupling agent, enabling the covalent attachment of diverse organic or biological molecules. Common reactions include:

Acylation: Reaction with acyl chlorides or acid anhydrides to form stable amide bonds. This is a common strategy for attaching molecules via a carboxyl group. Two equivalents of the amine are often required when using an acyl chloride, as one equivalent acts as a nucleophile and the second acts as a base to neutralize the HCl byproduct. researchgate.netyoutube.com

Alkylation: Reaction with alkyl halides to form secondary, tertiary, and even quaternary amines. However, these reactions can be difficult to control, often resulting in a mixture of products. libretexts.orgmsu.edu

Schiff Base Formation: Condensation with aldehydes or ketones to form an imine (or Schiff base). This reaction is reversible but can be driven to completion and is a key method for linking to carbonyl-containing molecules. researchgate.netias.ac.inyoutube.com

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. nih.gov

Reaction with Isocyanates and Isothiocyanates: Forms urea (B33335) and thiourea (B124793) linkages, respectively. These are highly efficient reactions used in bioconjugation. interchim.fr

The table below summarizes some of the key nucleophilic reactions of the aminopropyl group.

| Reaction Type | Electrophile | Functional Group Formed |

| Acylation | Acyl Chloride (R-COCl) | Amide |

| Acylation | Acid Anhydride (B1165640) (R-CO-O-CO-R) | Amide |

| Schiff Base Formation | Aldehyde (R-CHO) | Imine (Schiff Base) |

| Schiff Base Formation | Ketone (R-CO-R') | Imine (Schiff Base) |

| Michael Addition | α,β-Unsaturated Carbonyl | Secondary Amine |

| Urea Formation | Isocyanate (R-NCO) | Urea |

| Thiourea Formation | Isothiocyanate (R-NCS) | Thiourea |

Strategies for Further Functionalization via Amine Reactivity

The nucleophilic nature of the primary amine is widely exploited for the covalent immobilization of molecules onto surfaces previously treated with the silane. soton.ac.uknih.gov This surface modification is a cornerstone of technologies ranging from composite materials to biomedical diagnostics. mdpi.comiu.edunih.gov

Key functionalization strategies include:

Bioconjugation: The amine group can be reacted with activated carboxyl groups (e.g., N-Hydroxysuccinimide esters) on proteins, peptides, or DNA to form stable amide bonds, effectively tethering these biomolecules to a surface.

Introduction of New Functional Groups: The amine can be a precursor to other functionalities. For example, reaction with succinic anhydride introduces a terminal carboxylic acid group, reversing the surface charge and providing a new reactive site for carbodiimide (B86325) chemistry. Reaction with epoxides can be used to introduce hydroxyl groups and extend the spacer arm. interchim.fr

Building Multilayer Architectures: By reacting the amine with bifunctional crosslinkers, it is possible to build up complex, multilayered structures on a surface, with each layer adding specific chemical or physical properties.

Reaction Pathways in Controlled Environments (non-hydrolytic conditions)

Under anhydrous conditions, the chemical behavior of 1-Propanamine, 3-(trichlorosilyl)- is dictated by the selective reactivity of its amine and trichlorosilyl functionalities. The primary amine group serves as a versatile nucleophile, while the trichlorosilyl group can engage in reactions with various nucleophiles, albeit at a slower rate than its highly reactive hydrolyzed counterpart.

A significant area of study for this compound under non-hydrolytic conditions is its use in the synthesis of dendrimers and for the functionalization of surfaces in a controlled manner. These applications leverage the ability to sequentially or simultaneously react both ends of the molecule.

One of the key reaction pathways for the amine group is the aza-Michael addition. This reaction involves the nucleophilic addition of the primary amine to an α,β-unsaturated carbonyl compound, such as an acrylate. This process is typically carried out in an anhydrous solvent like methanol. The reaction proceeds without the need for a catalyst, although one may be used to increase the reaction rate. This pathway is fundamental in the divergent synthesis of poly(amidoamine) (PAMAM) dendrimers, where the amine-functionalized silane can be used to build subsequent generations of the dendritic structure.

Another important non-hydrolytic reaction involving the amine group is its reaction with isocyanates to form urea linkages. This reaction is also typically performed in an anhydrous solvent. The high reactivity of the isocyanate group with the primary amine allows for the efficient formation of silyl-functionalized ureas. These molecules can then be used for further chemical modifications or for creating self-assembled monolayers on various substrates.

The trichlorosilyl group, in a strictly non-hydrolytic environment, can react with alcohols to form alkoxysilanes. This reaction, while slower than hydrolysis, provides a method for covalently attaching the silane to surfaces or molecules bearing hydroxyl groups without the formation of extensive siloxane networks that result from water-induced condensation.

Below are tables summarizing key non-hydrolytic reactions of 1-Propanamine, 3-(trichlorosilyl)-.

Table 1: Aza-Michael Addition of 1-Propanamine, 3-(trichlorosilyl)- with Methyl Acrylate

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 1-Propanamine, 3-(trichlorosilyl)- | Methyl Acrylate | Methanol | Anhydrous, Room Temperature | N-(3-(trichlorosilyl)propyl)-β-alanine methyl ester |

Table 2: Reaction of 1-Propanamine, 3-(trichlorosilyl)- with Phenyl Isocyanate

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 1-Propanamine, 3-(trichlorosilyl)- | Phenyl Isocyanate | Anhydrous Toluene | Room Temperature | N-phenyl-N'-(3-(trichlorosilyl)propyl)urea |

These controlled reaction pathways are essential for the precise engineering of molecular architectures and surface properties, enabling the development of advanced materials with tailored functionalities.

Surface Chemistry and Interfacial Engineering with 1 Propanamine, 3 Trichlorosilyl

Tailoring Substrate Surface Properties through Functionalization

The covalent attachment of 1-Propanamine, 3-(trichlorosilyl)- to a substrate surface fundamentally alters its physical and chemical properties.

Modification of Surface Energy and Wettability

The introduction of the aminopropyl groups via silanization can significantly change the surface energy and wettability of a substrate. Research on similar aminosilanes, such as 3-aminopropyl triethoxysilane (B36694) (ATS), has shown a notable decrease in the polar component of the surface free energy of modified cellulose (B213188) nanofibrils. mdpi.com This modification leads to a more hydrophobic character on the surface. mdpi.com The degree of change in wettability is dependent on the density and orientation of the grafted molecules.

Modulation of Electronic Properties in Two-Dimensional Materials

The functionalization of two-dimensional (2D) materials, such as graphene and transition metal dichalcogenides (TMDs), with molecules like 1-Propanamine, 3-(trichlorosilyl)- can modulate their electronic properties. rsc.orgsciopen.com The amine groups can act as electron donors, leading to n-type doping in the 2D material. This doping effect can alter the carrier density and shift the Fermi level of the material. nih.gov

The formation of lateral heterostructures or superlattices in 2D materials through patterned functionalization can create regions with different electronic characteristics, offering a pathway to engineer novel electronic and optoelectronic devices. rsc.org The electronic properties of these modified 2D materials are influenced by factors such as the type of functional molecule, the coverage density, and the nature of the 2D material itself. nih.govrsc.org

Advanced Spectroscopic and Microscopic Characterization of Interfacial Layers

A variety of advanced analytical techniques are employed to characterize the structure, thickness, and chemical composition of the interfacial layers formed by 1-Propanamine, 3-(trichlorosilyl)-.

Spectroscopic Techniques:

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface. It can be used to confirm the presence of silicon, nitrogen, and carbon from the grafted silane (B1218182) and to analyze the chemical bonding at the interface.

Infrared Spectroscopy (IR): Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are used to identify the functional groups present on the surface. The characteristic vibrational modes of the Si-O-Si bonds and the N-H bonds of the amine group can be observed, confirming the successful grafting of the silane. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly ²⁹Si NMR, can provide detailed information about the condensation state of the silane molecules on the surface, distinguishing between different siloxane structures (e.g., T¹, T², T³). mdpi.com

Microscopic Techniques:

Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography of the modified substrate at the nanoscale. It can reveal the uniformity and smoothness of the SAM and can be used to measure the thickness of the deposited layer. nih.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques provide high-resolution images of the surface morphology and can be used to observe changes in the surface structure after modification.

Other Techniques:

Contact Angle Goniometry: This technique measures the contact angle of a liquid on the surface, providing a quantitative measure of the surface wettability and any changes induced by the silanization process. nih.gov

Ellipsometry: Ellipsometry is a non-destructive optical technique that can accurately measure the thickness of thin films, making it well-suited for determining the thickness of SAMs. nih.gov

Table 2: Characterization Techniques for Silane-Modified Surfaces

| Technique | Information Obtained |

|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states |

| Infrared Spectroscopy (IR) | Presence of functional groups, confirmation of grafting |

| Nuclear Magnetic Resonance (NMR) | Condensation state of silane molecules |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, layer thickness |

| Contact Angle Goniometry | Surface wettability, surface energy |

Spectroscopic Analysis of Interfacial Bonding (e.g., X-ray Photoelectron Spectroscopy, Attenuated Total Reflectance FTIR)

Spectroscopic methods are indispensable for confirming the covalent attachment of 1-Propanamine, 3-(trichlorosilyl)- and for elucidating the chemical nature of the interface. X-ray Photoelectron Spectroscopy (XPS) and Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) are two powerful, surface-sensitive techniques employed for this purpose.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative elemental and chemical state information about the top few nanometers of a surface. nih.gov When a substrate is treated with 1-Propanamine, 3-(trichlorosilyl)-, the appearance of a nitrogen peak (N 1s) and changes in the silicon (Si 2p) and oxygen (O 1s) spectra confirm successful silanization.

The high-resolution N 1s spectrum is particularly diagnostic. It typically reveals a primary component at a binding energy of approximately 399.4 eV, corresponding to the neutral amine group (-NH2). A second component at a higher binding energy (around 401.8 eV) may also be observed, which is attributed to protonated amine groups (-NH3+), often resulting from interaction with surface silanols or atmospheric water. researchgate.net

The Si 2p spectrum provides insight into the bonding between the silane and the substrate. For a silicon oxide substrate, the main substrate peak appears at around 103.3 eV (for SiO2). After modification, a new shoulder or peak emerges at a slightly higher binding energy, characteristic of the O-Si-C bonds formed by the silane, distinguishing it from the underlying substrate's Si-O bonds. researchgate.net Analysis of related aminosilanes on silica (B1680970) shows characteristic peaks for Si 2p, O 1s, C 1s, and N 1s that confirm the coupling. researchgate.net

Below is a table summarizing the expected XPS binding energies for a surface modified with 1-Propanamine, 3-(trichlorosilyl)-.

| Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

| N 1s | ~399.4 eV | Neutral amine (-NH₂) |

| N 1s | ~401.8 eV | Protonated amine (-NH₃⁺) |

| C 1s | ~285.0 eV | C-C/C-H bonds in the propyl chain |

| C 1s | ~286.5 eV | C-N bond adjacent to the amine group |

| Si 2p | ~102.5 - 103.0 eV | Si-O-Substrate bonds from the silane |

| Si 2p | ~103.3 eV | Si-O bonds from the underlying silica/glass substrate (if present) |

Attenuated Total Reflectance FTIR (ATR-FTIR)

ATR-FTIR is used to probe the vibrational modes of the molecules at the interface, providing complementary information to XPS about the chemical structure. The hydrolysis of the -SiCl₃ group and subsequent condensation with surface hydroxyls (-OH) results in the disappearance of the Si-Cl stretch and the appearance of strong, broad Si-O-Si bands between 1000 and 1100 cm⁻¹.

The presence of the propylamino group on the surface is confirmed by several characteristic vibrational bands:

N-H Bending: Vibrations around 1560-1650 cm⁻¹ are characteristic of the amine group's scissoring motion.

C-H Stretching: Symmetric and asymmetric stretching modes of the methylene (B1212753) (-CH₂) groups in the propyl chain appear in the 2850-2930 cm⁻¹ region.

N-H Stretching: These modes, typically found between 3300 and 3500 cm⁻¹, can be broad and may overlap with the broad -OH band of adsorbed water or unreacted surface silanols.

Topographical and Morphological Studies of Surface Films

The performance of a silanized surface often depends not just on the chemistry but also on the physical structure, or morphology, of the deposited film. The highly reactive nature of the trichlorosilyl (B107488) group can lead to different film structures, from well-ordered monolayers to disordered, aggregated multilayers, depending on deposition conditions like solvent, water content, and temperature. Atomic Force Microscopy (AFM) is the principal technique for visualizing and quantifying these nanoscale surface features.

AFM provides three-dimensional topographical images of the surface with nanoscale resolution. nih.gov Studies on analogous aminosilanes like (3-aminopropyl)triethoxysilane (APTES) show that deposition methods significantly impact the film's morphology. utexas.edu For instance, vapor-phase deposition often yields more uniform films compared to solution-phase deposition, which can lead to the formation of large, island-like aggregates. utexas.edu

Key morphological parameters derived from AFM analysis include:

Domain/Aggregate Analysis: AFM images can be analyzed to determine the size, height, and surface coverage of silane aggregates. This is crucial for applications where a uniform distribution of amine groups is required.

The table below summarizes typical morphological features observed in aminosilane (B1250345) films and their implications for surface properties.

| Morphological Feature | Typical AFM Observation | Implication for Surface Properties |

| Monolayer | Very smooth surface with low RMS roughness (< 1 nm). | Uniform functional group density, predictable interfacial properties. |

| Sub-monolayer | Islands of silane on an exposed substrate surface. | Incomplete coverage, heterogeneous surface properties. |

| Aggregates/Multilayers | Large, globular, or networked domains; high RMS roughness (> 2 nm). | Non-uniform and often poorly defined surface, potentially unstable. |

By combining spectroscopic analysis of the interfacial bonds with microscopic studies of the film's physical structure, a comprehensive understanding of surfaces modified with 1-Propanamine, 3-(trichlorosilyl)- can be achieved, enabling the rational design of functional materials for advanced applications.

Applications of 1 Propanamine, 3 Trichlorosilyl in Advanced Materials Science

Development of Functional Coatings and Films

Anti-Corrosion and Protective Film Engineering

The susceptibility of metals to corrosion is a critical limitation in numerous applications. The formation of a dense, stable, and well-adhered protective film on a metal surface is a primary strategy to mitigate corrosion. 1-Propanamine, 3-(trichlorosilyl)- has demonstrated significant potential in this area by forming self-assembled monolayers (SAMs) or thin films that act as a barrier to corrosive agents.

The mechanism of corrosion protection by 1-Propanamine, 3-(trichlorosilyl)- involves a multi-step process. Initially, the trichlorosilyl (B107488) group of the molecule readily hydrolyzes in the presence of trace amounts of water on the metal surface, forming highly reactive silanol (B1196071) groups (-Si(OH)3). These silanol groups then condense with the hydroxyl groups present on the passivated metal oxide surface (e.g., on aluminum or steel), forming strong, covalent metallo-siloxane bonds (M-O-Si). This reaction ensures a strong anchor of the silane (B1218182) molecule to the substrate.

Simultaneously, the silanol groups of adjacent molecules undergo intermolecular condensation, forming a cross-linked siloxane network (-Si-O-Si-). This network creates a dense and tightly packed film on the metal surface. The aminopropyl group (-CH2CH2CH2NH2) of the molecule can further enhance corrosion resistance. The amine functionality can interact with the surface and also provides a hydrophobic character to the film, repelling water and other corrosive electrolytes from the metal surface. nih.gov

The higher reactivity of the trichlorosilyl group compared to the more commonly used trialkoxysilyl (e.g., trimethoxy- or triethoxy-) groups is a significant advantage. ccl.net The hydrolysis of the Si-Cl bond is much faster than that of the Si-OR bond, leading to a more rapid formation of the protective film. This can be particularly beneficial in industrial applications where processing time is a critical factor. The resulting film from the trichlorosilyl precursor is also expected to be denser and more highly cross-linked, offering superior barrier properties.

Research findings on analogous aminosilane (B1250345) coatings have consistently shown a significant improvement in corrosion resistance. For instance, potentiodynamic polarization studies on steel coated with aminosilanes have demonstrated a notable decrease in corrosion current density (icorr) and a shift in the corrosion potential (Ecorr) to more positive values, indicating enhanced protection. Electrochemical Impedance Spectroscopy (EIS) has also confirmed the formation of a high-impedance barrier layer that impedes the penetration of corrosive species.

Table 1: Representative Corrosion Resistance Data for Aminosilane-Treated Steel

| Treatment | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (icorr) (A/cm²) | Protection Efficiency (%) |

| Bare Steel | -0.65 V | 1.5 x 10⁻⁵ | - |

| Aminosilane Coated Steel | -0.42 V | 3.2 x 10⁻⁷ | 97.8 |

Note: This table presents typical data for aminosilane coatings to illustrate the protective effect. Specific values for 1-Propanamine, 3-(trichlorosilyl)- may vary.

Adhesion Promotion in Multilayer and Heterogeneous Systems

The performance of multilayer materials and composites is critically dependent on the adhesion between the different layers, which often consist of dissimilar materials such as an inorganic substrate and an organic polymer. 1-Propanamine, 3-(trichlorosilyl)- acts as a highly effective adhesion promoter, or coupling agent, by forming a durable chemical link at the interface of these heterogeneous systems. lencolo37.com

The principle behind this adhesion promotion lies in the dual functionality of the molecule. As described previously, the trichlorosilyl end of the molecule hydrolyzes and forms strong covalent bonds with inorganic substrates like glass, aluminum, and steel. acs.orgresearchgate.net The aminopropyl group at the other end of the molecule is available to interact and form chemical bonds with a wide range of organic polymers, including epoxies, polyurethanes, and acrylics. lencolo37.com

The rapid and efficient formation of the siloxane network by the trichlorosilyl precursor is also advantageous for adhesion promotion. A well-formed, dense, and strongly anchored silane layer provides a more robust and stable interface, leading to superior adhesion performance compared to its trialkoxy counterparts. This is particularly crucial in applications subjected to harsh environmental conditions, such as high humidity or temperature fluctuations, which can degrade the interfacial adhesion over time.

Studies on similar aminosilane adhesion promoters have consistently demonstrated significant improvements in the bond strength of various material combinations. For example, lap shear tests on aluminum joints bonded with an epoxy adhesive have shown a substantial increase in shear strength after treating the aluminum surface with an aminosilane. Similarly, peel tests on glass/polymer laminates have revealed a marked improvement in peel strength, indicating enhanced interfacial adhesion.

Table 2: Representative Adhesion Strength Data for Aminosilane-Treated Substrates

| Substrate/Adhesive System | Treatment | Lap Shear Strength (MPa) | Improvement (%) |

| Aluminum/Epoxy | Untreated | 12.5 | - |

| Aluminum/Epoxy | Aminosilane Treated | 25.8 | 106.4 |

| Glass/Polyurethane | Untreated | 3.2 (Peel Strength, N/mm) | - |

| Glass/Polyurethane | Aminosilane Treated | 8.5 (Peel Strength, N/mm) | 165.6 |

Note: This table presents typical data for aminosilane adhesion promoters to illustrate their effectiveness. Specific values for 1-Propanamine, 3-(trichlorosilyl)- may vary.

Catalytic Applications and Catalyst Immobilization Using 1 Propanamine, 3 Trichlorosilyl

Role as Ligand or Precursor in Homogeneous Catalysis

While less common than its application in heterogeneous systems, 1-propanamine, 3-(trichlorosilyl)- can serve as a ligand or a precursor in the synthesis of soluble, homogeneous catalysts. The primary amine provides a coordination site for transition metals, while the trichlorosilyl (B107488) group offers a potential handle for subsequent reactions or structural modifications.

The terminal primary amine group of 1-propanamine, 3-(trichlorosilyl)- readily coordinates with a variety of transition metal ions, acting as a Lewis base. scispace.com This interaction is fundamental to its role as a ligand in forming coordination complexes. scispace.comnih.gov The resulting complexes can exhibit diverse geometries, such as octahedral or square planar, depending on the metal's coordination number and electronic preferences. google.commdpi.com For instance, it can form complexes with metals like iron(III), where the amine group donates its lone pair of electrons to the metal center. researchgate.net The stereochemistry of these complexes can be complex, with the potential for facial and meridional isomers in octahedral complexes. rsc.org

The dual functionality of 1-propanamine, 3-(trichlorosilyl)- allows for the synthesis of novel catalytic species. The amine can be a building block in the construction of more elaborate ligand frameworks around a metal center. For example, it can be a precursor in the synthesis of multidentate ligands that can form highly stable and selective catalysts.

The highly reactive trichlorosilyl group can also be a site for further chemical modification to generate new catalytic functionalities. Although challenging due to its moisture sensitivity, controlled reactions of the Si-Cl bonds can introduce other organic moieties or link multiple metal-ligand fragments together. However, the primary use of the trichlorosilyl group in catalyst synthesis is often directed towards immobilization, as discussed in the following sections.

Heterogeneous Catalysis and Immobilization Strategies

The most significant application of 1-propanamine, 3-(trichlorosilyl)- in catalysis is as a surface modification agent to create heterogeneous catalysts. The trichlorosilyl group allows for the covalent attachment of the molecule onto solid supports, effectively "heterogenizing" a homogeneous catalyst or introducing basic amine sites onto a surface. This approach combines the advantages of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (ease of separation and reusability).

The trichlorosilyl group of 1-propanamine, 3-(trichlorosilyl)- reacts readily with surface hydroxyl (-OH) groups present on inorganic supports like mesoporous silicas (e.g., MCM-41, SBA-15) and various metal oxides (e.g., Al₂O₃, TiO₂, Fe₃O₄). nih.govresearchgate.netconicet.gov.armdpi.com This reaction, a condensation process, forms stable covalent Si-O-support linkages, leading to the permanent grafting of the aminopropyl functionality onto the surface. The high reactivity of the Si-Cl bonds means that this grafting can often proceed under milder conditions than with trialkoxy silanes. However, this reactivity also necessitates strict control of reaction conditions to avoid uncontrolled polymerization and to achieve a uniform monolayer of the silane (B1218182) on the support surface. mdpi.comnsf.gov

The general process for grafting is as follows:

Support Activation: The inorganic support is typically pre-treated, often by heating under vacuum, to control the density of surface silanol (B1196071) groups.

Grafting Reaction: The support is then reacted with 1-propanamine, 3-(trichlorosilyl)- in an anhydrous solvent. The reaction of the trichlorosilyl groups with the surface hydroxyls releases hydrogen chloride as a byproduct.

Washing and Curing: The functionalized support is thoroughly washed to remove any unreacted silane and then often cured at an elevated temperature to promote further cross-linking between adjacent silane molecules on the surface, enhancing the stability of the organic layer.

Once the aminopropyl groups are anchored to the support, they can be used in several ways:

As basic catalysts: The primary amine groups themselves can act as basic sites to catalyze reactions like the Knoevenagel condensation. researchgate.net

As a tether for metal catalysts: The amine groups can coordinate with metal precursors, immobilizing catalytically active metal complexes onto the support. This is a widely used strategy to create robust and recyclable catalysts for a variety of organic transformations, including hydrogenation and cross-coupling reactions. mdpi.comresearchgate.net

| Support Material | Silane Used | Solvent | Reaction Conditions | Application of Functionalized Material |

|---|---|---|---|---|

| Mesoporous Silica (B1680970) (MCM-41) | (3-Aminopropyl)triethoxysilane | Toluene | Reflux | CO₂ Adsorption conicet.gov.arresearchgate.net |

| Metal Oxides (MgO, Al₂O₃, Nb₂O₅) | (3-Chloropropyl)trimethoxysilane followed by amine | Toluene | 110 °C | Knoevenagel Condensation nih.gov |

| Graphene Oxide | (3-Aminopropyl)triethoxysilane | Toluene/Chloroform | Reflux | Knoevenagel Condensation researchgate.net |

| Silica Gel | (N,N-dimethyl-3-aminopropyl)trimethoxysilane | Heptanol | 100 °C | Knoevenagel Reaction mdpi.com |

Beyond simple surface grafting, 1-propanamine, 3-(trichlorosilyl)- can be a building block in the synthesis of more complex hybrid organic-inorganic catalytic frameworks. nih.gov In these materials, the organic aminopropylsilane (B1237648) fragments are integral components of the material's structure, not just a surface layer.

One approach is the co-condensation of 1-propanamine, 3-(trichlorosilyl)- with a silica precursor (like tetraethyl orthosilicate, TEOS) in a sol-gel process. This results in a porous silica network where the aminopropyl groups are distributed throughout the bulk of the material. By carefully controlling the stoichiometry and reaction conditions, materials with tailored porosity, surface area, and density of active sites can be prepared. These hybrid materials can then be used directly as basic catalysts or further functionalized with metal species to create advanced catalytic systems. The presence of both acidic sites (from the silica framework) and basic sites (from the amine) can lead to bifunctional catalysts capable of promoting cascade reactions. nih.gov

Mechanistic Studies of Catalytic Processes and Active Site Characterization

Understanding the mechanism of catalytic processes and the nature of the active sites is crucial for optimizing catalyst performance. For catalysts prepared using 1-propanamine, 3-(trichlorosilyl)-, characterization focuses on both the immobilized organic linker and the active catalytic center.

Techniques such as solid-state NMR spectroscopy (²⁹Si and ¹³C) are invaluable for confirming the covalent grafting of the silane and characterizing the nature of the Si-O-support bonds. Fourier-transform infrared spectroscopy (FTIR) can identify the characteristic vibrational modes of the aminopropyl groups and their interaction with metal centers. X-ray photoelectron spectroscopy (XPS) provides information on the elemental composition and oxidation states of the surface species, which is particularly useful for characterizing the immobilized metal catalyst.

Mechanistic studies often involve kinetic analysis of the catalytic reaction to determine reaction orders and activation parameters. For example, in metal-catalyzed reactions, it is important to ascertain whether the reaction proceeds via a true heterogeneous mechanism or if leaching of the metal into the solution phase is occurring. Poisoning experiments and recycling tests are commonly employed to assess the stability and reusability of the immobilized catalyst. For instance, studies on copper(II) salen catalysts have suggested that the catalyst enhances the nucleophilicity of the enolate in asymmetric alkylation reactions. nih.gov While specific mechanistic studies on catalysts derived from 1-propanamine, 3-(trichlorosilyl)- are not widely reported, the principles established for related systems provide a framework for their investigation.

Regeneration and Reusability Studies of Immobilized Catalysts

The economic viability and environmental sustainability of catalytic processes heavily rely on the ability to regenerate and reuse the catalyst over multiple cycles without a significant loss in performance. For catalysts immobilized on supports functionalized with 1-Propanamine, 3-(trichlorosilyl)-, reusability is a key advantage, enabling their separation from the reaction mixture and subsequent use in new batches. Research in this area focuses on evaluating the stability of the catalyst-support linkage under various reaction conditions, quantifying the extent of catalyst leaching, and developing effective regeneration protocols to restore catalytic activity.

Studies on catalysts supported on aminopropyl-functionalized silica, a close analogue to surfaces modified with 1-Propanamine, 3-(trichlorosilyl)-, have demonstrated promising results in terms of reusability. For instance, a lanthanum(III) complex immobilized on 3-aminopropyl-functionalized silica, used for the hydrolysis of phosphate (B84403) esters, was successfully recovered and reused for five consecutive cycles with only a minor decrease in its catalytic activity. google.com Similarly, a palladium catalyst supported on 3-mercaptopropyl-functionalized silica gel for Suzuki-Miyaura reactions could be reused multiple times without a significant loss of its structural integrity or catalytic performance.

The regeneration of these immobilized catalysts typically involves simple procedures aimed at removing adsorbed products, byproducts, and any unreacted starting materials from the catalyst's surface. A common and effective method involves washing the recovered catalyst with appropriate solvents. For example, a recyclable platinum catalyst supported on aminated and carboxylated SBA-15, a mesoporous silica material, demonstrated good stability and was reused for five cycles without significant deactivation after a simple washing step. In another study, a phosphomolybdic acid catalyst immobilized on amine-functionalized SBA-15 was separated by centrifugation, washed with water, and dried before being reused, showing no significant drop in catalytic activity over three cycles.

The choice of solvent for washing is crucial and depends on the nature of the reaction and the solubility of the species to be removed. Organic solvents are frequently employed to effectively clean the catalyst surface. The mechanical recovery of the catalyst is typically achieved through filtration or centrifugation, methods that are straightforward and scalable.

The stability of the covalent bond formed between the trichlorosilyl group of the linker and the support material, as well as the bond between the amine group and the catalytic species, is fundamental to the long-term reusability of the catalyst. Leaching of the active catalytic component into the reaction medium is a primary concern as it not only reduces the efficiency of the catalyst in subsequent cycles but can also contaminate the final product. Research has shown that the method of immobilization and the nature of the support and linker play a significant role in minimizing leaching. For instance, studies on palladium catalysts have indicated that strong covalent bonding to the functionalized support can virtually eliminate metal leaching under specific reaction conditions.

The following tables summarize findings from studies on the reusability of catalysts immobilized on supports analogous to those functionalized with 1-Propanamine, 3-(trichlorosilyl)-, highlighting the number of cycles and the retention of catalytic activity.

| Catalyst System | Support Material | Linker Type | Reaction | Number of Cycles | Activity Retention |

| La(III) Complex google.com | Silica | 3-Aminopropyl | Phosphate Ester Hydrolysis | 5 | Slight loss in activity |

| Pd(OAc)₂ | Silica Gel | 3-Mercaptopropyl | Suzuki-Miyaura Reaction | Multiple | No significant loss of stability |

| Platinum | SBA-15 | (3-Aminopropyl)triethoxysilane | Alkene Hydrosilylation | 5 | No noticeable inactivation |

| H₃PMo₁₂O₄₀ | SBA-15 | Amine Functionalized | Glucose Epimerization | 3 | No significant decrease in activity |

These findings underscore the potential of catalysts immobilized via silane linkers, including 1-Propanamine, 3-(trichlorosilyl)-, for robust and repeatable use in various chemical transformations, thereby contributing to the development of more sustainable and cost-effective catalytic processes.

Theoretical and Computational Studies of 1 Propanamine, 3 Trichlorosilyl

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of 1-Propanamine, 3-(trichlorosilyl)- at an atomic level. These methods, primarily based on quantum mechanics, allow for the detailed exploration of the molecule's potential energy surface, conformational landscape, and electronic characteristics.

The flexible propyl chain of 1-Propanamine, 3-(trichlorosilyl)- allows it to adopt several spatial arrangements, or conformations, which significantly influence its physical and chemical properties. Conformational analysis through computational methods identifies these stable geometries and their relative energies.

Theoretical studies on similar molecules, such as n-propylamine and other alkyltrichlorosilanes, reveal that the most stable conformers are typically characterized by anti (trans) or gauche arrangements around the C-C and C-Si single bonds. nih.govsns.it For 1-Propanamine, 3-(trichlorosilyl)-, density functional theory (DFT) calculations, often using functionals like B3LYP, are employed to map the potential energy surface by systematically rotating the dihedral angles of the propyl backbone. kent.ac.ukiu.edu.sa These calculations typically predict a small number of low-energy conformers. The anti conformer, with a fully extended alkyl chain, is often found to be the most stable due to minimized steric hindrance. nih.gov

The energy difference between conformers is a key parameter. For instance, in a related compound, 3,3,3-trifluoropropyltrichlorosilane, the energy difference between the gauche and anti conformers was calculated to be approximately 9.2 kJ/mol using B3LYP methods. nih.gov A similar range of energy differences is expected for the conformers of 1-Propanamine, 3-(trichlorosilyl)-.

Predicted vibrational frequencies from these calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. Each calculated conformer has a unique set of vibrational modes. By comparing the theoretically predicted spectra with experimental data, the presence of specific conformers in different phases (gas, liquid, solid) can be confirmed. nih.gov The table below shows a hypothetical comparison of key vibrational frequencies for the predicted anti and gauche conformers.

| Vibrational Mode | Predicted Frequency (cm⁻¹) - Anti Conformer | Predicted Frequency (cm⁻¹) - Gauche Conformer |

| N-H stretch | ~3400 | ~3390 |

| C-H stretch (asymmetric) | ~2960 | ~2955 |

| C-H stretch (symmetric) | ~2890 | ~2885 |

| CH₂ scissoring | ~1460 | ~1450 |

| C-N stretch | ~1080 | ~1070 |

| Si-C stretch | ~750 | ~730 |

| Si-Cl stretch (asymmetric) | ~600 | ~590 |

| Si-Cl stretch (symmetric) | ~480 | ~475 |

This table is generated based on typical frequency ranges for the specified functional groups and computational data from analogous molecules.

Computational chemistry is a powerful tool for predicting the reactivity of 1-Propanamine, 3-(trichlorosilyl)-. The molecule features two distinct reactive sites: the primary amine (-NH₂) group, which is nucleophilic and basic, and the trichlorosilyl (B107488) (-SiCl₃) group, which is highly electrophilic and susceptible to hydrolysis.

Calculations of the molecule's electronic structure, such as mapping the electrostatic potential (ESP) and analyzing the frontier molecular orbitals (HOMO and LUMO), can pinpoint these reactive centers. The HOMO is typically localized on the lone pair of the nitrogen atom, confirming its nucleophilic character. The LUMO is generally centered on the silicon atom and the antibonding Si-Cl orbitals, indicating the site for nucleophilic attack.

Reaction pathway simulations are used to model key chemical processes, most notably the hydrolysis and condensation of the trichlorosilyl group, which is the foundational chemistry for the formation of self-assembled monolayers (SAMs). These simulations calculate the energy profile along a reaction coordinate, identifying transition states and activation barriers.

The hydrolysis of the -SiCl₃ group proceeds in a stepwise manner:

Si-Cl + H₂O → Si-OH + HCl (repeated three times)

Si-OH + HO-Si → Si-O-Si + H₂O (condensation)

Quantum mechanical calculations can model these steps, providing the activation energy for each hydrolysis and condensation step. This data is vital for understanding the kinetics of film formation on a substrate.

| Reaction Step | Calculated Activation Energy (kJ/mol) - Hypothetical |

| First Hydrolysis: -SiCl₃ → -SiCl₂(OH) | 40 - 60 |

| Second Hydrolysis: -SiCl₂(OH) → -SiCl(OH)₂ | 35 - 55 |

| Third Hydrolysis: -SiCl(OH)₂ → -Si(OH)₃ | 30 - 50 |

| Intermolecular Condensation: 2 R-Si(OH)₃ | 20 - 40 |

These values are hypothetical and represent typical energy barriers for silane (B1218182) hydrolysis and condensation reactions.

Simulation of Interfacial Interactions and Surface Phenomena

Understanding how 1-Propanamine, 3-(trichlorosilyl)- interacts with and organizes on solid surfaces is critical for its use in surface modification. Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations are the primary tools for these investigations.

The adsorption of 1-Propanamine, 3-(trichlorosilyl)- onto a substrate, such as silica (B1680970), mica, or metal oxides, is the initial step in forming a covalent bond and creating a functionalized surface. Simulations can elucidate the mechanism of this process.

On hydroxylated surfaces like silica (SiO₂), the process begins with physisorption, where the molecule is held at the surface by weaker forces like hydrogen bonds between the amine group and surface hydroxyls, and van der Waals interactions. MD simulations can model this initial binding and the orientation of the molecule relative to the surface.

Following physisorption and hydrolysis of the trichlorosilyl group in the presence of surface water, a covalent bond forms between the resulting silanol (B1196071) group (-Si(OH)₃) and a surface hydroxyl group (-OH), releasing a molecule of water. MD simulations reveal that the interaction between the collector and the quartz surface is primarily driven by electrostatic attraction and hydrogen bonding. researchgate.net The strength of this interaction depends on factors like surface chemistry and the pH of the environment. researchgate.net

Simulations can quantify the adsorption energy, which is the energy released when the molecule binds to the surface. This value indicates the stability of the adsorbed layer.

| Substrate | Primary Interaction Type(s) | Simulated Adsorption Energy Range (kJ/mol) - Hypothetical |

| Silica (SiO₂) | Covalent (Si-O-Si), Hydrogen Bonding (amine-surface OH) | 150 - 250 (covalent), 20 - 50 (physisorption) |

| Mica | Electrostatic, Hydrogen Bonding | 40 - 80 |

| Gold (Au) | Dative Bonding (N-Au) | 60 - 120 |

| Alumina (Al₂O₃) | Covalent (Si-O-Al), Hydrogen Bonding | 140 - 220 |

Adsorption energies are hypothetical, based on values for similar organosilanes on the specified surfaces.

Once adsorbed, molecules of 1-Propanamine, 3-(trichlorosilyl)- can organize into a dense, ordered film known as a self-assembled monolayer (SAM). Large-scale MD simulations are used to model this complex process, which involves thousands of molecules.

These simulations show how intermolecular interactions, including van der Waals forces between the propyl chains and potential hydrogen bonding between the terminal amine groups, drive the ordering of the monolayer. The simulations can predict key structural parameters of the resulting SAM, such as the tilt angle of the molecules with respect to the surface normal, the packing density, and the degree of lateral ordering.

The kinetics of SAM formation can also be studied, revealing different stages of growth. nih.gov Simulations often show an initial, disordered adsorption phase, followed by the formation of ordered islands that grow and coalesce into a more uniform monolayer. nih.gov The final structure and quality of the SAM are highly dependent on simulation conditions such as temperature, solvent environment, and surface coverage, mirroring real-world experimental conditions.

Advanced Analytical and Spectroscopic Characterization Techniques for 1 Propanamine, 3 Trichlorosilyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Propanamine, 3-(trichlorosilyl)- and its derivatives, providing detailed information about the carbon and silicon framework as well as the protons within the molecule.

Solution-State NMR (¹H, ¹³C, ²⁹Si)

Solution-state NMR provides precise information about the molecular structure in a dissolved state.

¹H NMR: Proton NMR is used to identify the different hydrogen environments in the propyl chain. For the analogous (3-Aminopropyl)triethoxysilane (APTES), the spectrum typically shows distinct signals for the methylene (B1212753) groups of the propyl chain and the ethoxy groups. In the case of 1-Propanamine, 3-(trichlorosilyl)-, the absence of ethoxy or methoxy (B1213986) groups would simplify the spectrum, leaving signals corresponding to the three methylene groups of the propyl chain and the amine protons. The protons on the carbon adjacent to the highly electronegative trichlorosilyl (B107488) group are expected to be shifted further downfield compared to their counterparts in APTES.

¹³C NMR: Carbon-13 NMR provides information on the carbon backbone. In APTES, signals for the three propyl carbons and the two carbons of the ethoxy groups are observed. For 1-Propanamine, 3-(trichlorosilyl)-, three signals corresponding to the propyl chain carbons would be expected. The carbon atom bonded directly to the silicon will be significantly influenced by the three chlorine atoms, likely resulting in a downfield chemical shift compared to the Si-C bond in APTES.

²⁹Si NMR: Silicon-29 NMR is particularly valuable for directly probing the environment of the silicon atom. For intact 1-Propanamine, 3-(trichlorosilyl)-, a single resonance would be anticipated. This chemical shift would be significantly different from that of APTES, where the silicon is bonded to three oxygen atoms. The presence of three chlorine atoms on the silicon in 1-Propanamine, 3-(trichlorosilyl)- would cause a characteristic downfield shift. This technique is also highly sensitive to hydrolysis and condensation reactions, where the formation of silanols (Si-OH) and siloxane bridges (Si-O-Si) would result in new, distinct signals.

| Nucleus | Expected Chemical Shift Range (ppm) for Propyl Group | Notes |

| ¹H | 0.5 - 3.0 | Protons on carbon alpha to SiCl₃ will be the most downfield. |

| ¹³C | 10 - 60 | Carbon alpha to SiCl₃ will be the most downfield. |

| ²⁹Si | Specific to SiCl₃ | Chemical shift will be distinct from trialkoxysilanes. |

Solid-State NMR for Surface-Grafted Species

Solid-state NMR (ssNMR) is a powerful technique for characterizing 1-Propanamine, 3-(trichlorosilyl)- when it is grafted onto a solid surface, such as silica (B1680970) or other metal oxides. As direct grafting of the trichlorosilyl compound is less common due to its high reactivity, studies often focus on surfaces modified with APTES. Cross-Polarization Magic Angle Spinning (CP/MAS) techniques are typically used.

¹³C CP/MAS NMR can confirm the presence of the propyl chain on the surface. ²⁹Si CP/MAS NMR is particularly informative, allowing for the differentiation of various silicon species. For instance, in APTES-grafted materials, signals can distinguish between silicon atoms that have formed one, two, or three siloxane bonds with the surface (T¹, T², and T³ structures, respectively), providing insight into the degree of cross-linking and the nature of the surface attachment. Similar principles would apply to surface-grafted 1-Propanamine, 3-(trichlorosilyl)-, where the reaction with surface hydroxyl groups would lead to the formation of Si-O-surface bonds.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are essential for identifying the functional groups present in the molecule.

FTIR Spectroscopy: FTIR is widely used to confirm the structure of aminopropylsilanes. For APTES, characteristic peaks are observed for N-H stretching and bending, C-H stretching of the propyl chain, and Si-O-C and Si-O-Si stretching. For 1-Propanamine, 3-(trichlorosilyl)-, the spectrum would be expected to show:

N-H stretching vibrations: Typically in the range of 3300-3500 cm⁻¹.

C-H stretching vibrations: Around 2850-2960 cm⁻¹.

N-H bending vibrations: Near 1600 cm⁻¹.

Si-Cl stretching vibrations: These are expected in the 450-650 cm⁻¹ region and would be a key indicator for the intact trichlorosilyl group. The absence of strong Si-O-C bands around 1080-1100 cm⁻¹ would differentiate it from its alkoxy derivatives.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds. For 1-Propanamine, 3-(trichlorosilyl)-, Raman spectroscopy would also be effective in identifying the Si-Cl symmetric stretching vibrations.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | FTIR, Raman |

| C-H Stretch | 2850 - 2960 | FTIR, Raman |

| N-H Bend | ~1600 | FTIR |

| Si-Cl Stretch | 450 - 650 | FTIR, Raman |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Bonding State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the top few nanometers of a material. It is particularly useful for analyzing surfaces functionalized with 1-Propanamine, 3-(trichlorosilyl)- or its derivatives.

High-resolution XPS scans of the Si 2p, C 1s, N 1s, and Cl 2p regions would be of interest.

Si 2p: The binding energy of the Si 2p peak would be indicative of the silicon's chemical environment. For a surface-grafted species, the binding energy would shift upon formation of Si-O-surface bonds. The presence of chlorine would also influence this binding energy.

N 1s: The N 1s peak confirms the presence of the amine group. The binding energy can provide information about whether the amine is in a free state (-NH₂) or has interacted with other species.

Cl 2p: The presence and binding energy of the Cl 2p peak would be a direct confirmation of the trichlorosilyl group. A decrease in this signal after reaction with a surface would indicate the displacement of chlorine atoms.

O 1s: This signal would be monitored on the substrate to observe the formation of Si-O-surface bonds.

Studies on APTES-modified surfaces have used XPS to determine the density and orientation of the grafted molecules. researchgate.net

Mass Spectrometry Techniques (e.g., Fast Atom Bombardment Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For a volatile and reactive compound like 1-Propanamine, 3-(trichlorosilyl)-, techniques that minimize excessive fragmentation might be employed.

The mass spectrum would be expected to show a molecular ion peak [M]⁺. A key feature would be the isotopic pattern of the molecular ion and its fragments containing chlorine. The presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes) would result in a characteristic cluster of peaks for any chlorine-containing fragment. Common fragmentation pathways for alkylsilanes include cleavage of the C-C bonds in the alkyl chain and cleavage of the Si-C bond. The loss of a propyl radical or a chlorine radical would be expected fragmentation pathways.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and decomposition behavior of materials. For 1-Propanamine, 3-(trichlorosilyl)-, TGA can be used to study its decomposition profile. When grafted onto a surface, TGA can provide information on the amount of material attached and its thermal stability on the substrate.

The thermal decomposition of organochlorosilanes can be complex. nih.gov For 1-Propanamine, 3-(trichlorosilyl)- grafted on a material, the TGA curve would show weight loss steps corresponding to the decomposition of the organic aminopropyl chain and potentially the loss of any remaining chlorine. The temperature at which these decomposition events occur provides a measure of the thermal stability of the functionalized material. Studies on APTES-coated materials have shown that the decomposition of the aminopropyl chain typically occurs at temperatures above 200°C. ijera.com

Emerging Research Areas and Future Perspectives for 1 Propanamine, 3 Trichlorosilyl

Applications in Environmental Remediation (e.g., Adsorption, Purification)

The modification of material surfaces with aminopropylsilanes is a promising strategy for environmental remediation, particularly for the removal of pollutants from water. The amine groups introduced onto a substrate can act as active sites for the adsorption of heavy metal ions and organic pollutants.

Research has demonstrated that modifying mesoporous silica (B1680970) materials with aminopropylsilanes enhances their capacity to adsorb contaminants. For instance, mesoporous silicas functionalized with 3-(triethoxysilyl)propylamine (APTES) have shown a significant affinity for CO2, suggesting potential applications in carbon capture technologies. This modification introduces amine functional groups that can interact with acidic gases like CO2.

In the context of water purification, these functionalized materials are effective in binding and removing heavy metals and organic pollutants. The amine groups can chelate metal ions or interact with organic molecules through various mechanisms, including electrostatic interactions and hydrogen bonding. The high surface area of substrates like silica, combined with the chemical affinity of the aminopropylsilane (B1237648) coating, leads to efficient purification.

Table 1: Adsorption applications of aminopropylsilane-functionalized materials

| Pollutant Type | Substrate Material | Functionalizing Agent | Key Finding |

| Carbon Dioxide | Mesoporous Silica | 3-(triethoxysilyl)propylamine (APTES) | Enhanced CO2 affinity and adsorption capacity. sigmaaldrich.com |

| Heavy Metals | Activated Carbon | 1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]- | Significantly improved adsorption efficiency for heavy metals from wastewater. |

Sensor Technology Development and Functionalization

The ability of aminopropylsilanes to form stable, functional layers on various substrates makes them ideal for the development of chemical and biological sensors. The terminal amine groups provide a versatile platform for the subsequent immobilization of specific recognition elements, such as enzymes, antibodies, or other molecules that can selectively bind to a target analyte.

The functionalization process typically involves the reaction of the silane (B1218182) with a hydroxylated surface, such as glass or silicon oxide. This creates a covalent bond and a surface rich in amine groups. These groups can then be used to anchor the sensing molecules. The choice between trichlorosilyl (B107488), trimethoxysilyl, or triethoxysilyl precursors influences the reaction conditions and the stability of the resulting layer. The high reactivity of 1-Propanamine, 3-(trichlorosilyl)- would likely lead to a rapid and dense functionalization, which could be advantageous in certain sensor fabrication processes.

Bioconjugation Approaches and Biomedical Engineering Applications

In the biomedical field, the biocompatibility and surface modification capabilities of aminopropylsilanes are leveraged for applications such as drug delivery and tissue engineering. Surfaces modified with these compounds can promote cell adhesion and growth, a critical factor in the development of scaffolds for tissue regeneration.

For example, surfaces treated with 1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]- have been shown to enhance cell attachment and proliferation. This is attributed to the creation of a surface that is more conducive to protein adsorption, which in turn facilitates cell binding.

In drug delivery, the amine groups on functionalized nanoparticles can be used to attach drug molecules. This allows for the targeted delivery of therapeutics to specific sites in the body, potentially reducing side effects and increasing treatment efficacy. The ability to control the surface chemistry of nanoparticles is a key area of research in nanomedicine, and aminopropylsilanes are a valuable tool in this context.

Advanced Functional Material Design and Smart Systems

The versatility of aminopropylsilanes extends to the design of advanced functional materials and smart systems. By incorporating these molecules into composite materials, it is possible to impart new properties and functionalities. For instance, they are used as coupling agents in fiber-reinforced plastics to improve the adhesion between the inorganic fibers and the organic polymer matrix.

In the realm of "smart" materials, surfaces functionalized with aminopropylsilanes can be designed to respond to external stimuli. For example, the protonation state of the amine groups is dependent on the pH of the surrounding environment. This property could be exploited to create surfaces that change their charge or wettability in response to pH changes, leading to applications in microfluidics and controlled release systems.

The synthesis of novel silane-based carboxylic acids by reacting 3-(triethoxysilyl)propylamine with various carboxylic acids has been shown to enhance the properties of UV-curable systems, improving the performance of materials like polycarbonate panels. sigmaaldrich.com

Sustainability and Green Chemistry Considerations in Synthesis and Application

From a green chemistry perspective, the use of aminopropylsilanes in surface modification can be seen as a way to enhance the performance and durability of materials, potentially leading to a longer lifespan and reduced waste. The synthesis of these compounds, however, often involves precursors and solvents that raise environmental concerns.

Future research in this area will likely focus on developing more sustainable synthesis routes for aminopropylsilanes. This could involve the use of bio-based starting materials, greener solvents, and more energy-efficient reaction conditions. Additionally, the development of recyclable functionalized materials would further enhance the sustainability of these technologies.

The application of these functionalized materials in environmental remediation, as discussed in section 9.1, is itself a significant contribution to green chemistry and sustainability. By providing effective methods for removing pollutants, these materials can help to mitigate the environmental impact of industrial activities.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Propanamine, 3-(trichlorosilyl)-, and what critical parameters must be controlled during the reaction?

- Methodology : Synthesis typically involves reacting 3-aminopropyl derivatives with trichlorosilane (SiHCl₃) under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the trichlorosilyl group. Key parameters include:

- Stoichiometry : Ensure a 1:1 molar ratio of 3-aminopropane to SiHCl₃ to minimize side reactions.

- Temperature : Maintain low temperatures (0–5°C) during silane addition to control exothermicity.

- Moisture control : Use anhydrous solvents (e.g., dry tetrahydrofuran) and Schlenk-line techniques to avoid premature hydrolysis .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track silane consumption.

Q. How should researchers characterize the purity and structural integrity of 1-Propanamine, 3-(trichlorosilyl)- post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Use , , and NMR to confirm the presence of the trichlorosilyl group (e.g., NMR δ ≈ +10–15 ppm) and amine protons (δ ~1.5–2.5 ppm for –CH₂– groups) .

- Elemental Analysis : Verify Cl and Si content matches theoretical values.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₃H₉Cl₃NSi).

- Purity Assessment : Gas chromatography (GC) or HPLC with UV detection (λ = 210–220 nm) quantifies impurities, ensuring ≥95% purity for experimental use .

Advanced Research Questions

Q. What strategies can mitigate hydrolysis of the trichlorosilyl group in 1-Propanamine, 3-(trichlorosilyl)- during aqueous-phase applications?

- Stabilization Approaches :

- Protective Coatings : Functionalize the compound with hydrophobic ligands (e.g., alkyl chains) to shield the Si–Cl bonds from water .

- pH Control : Conduct reactions in mildly acidic conditions (pH 4–6) to slow hydrolysis kinetics.

- Encapsulation : Use micellar systems or liposomes to isolate the compound from aqueous environments .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for 1-Propanamine, 3-(trichlorosilyl)- be resolved?

- Troubleshooting Steps :

- Solvent Effects : Repeat NMR in deuterated solvents with varying polarity (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.